molecular formula C12H13N3O3S B2874564 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391863-90-4

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2874564
CAS No.: 391863-90-4
M. Wt: 279.31
InChI Key: XXFHKDXDSCKPKI-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with the molecular formula C12H13N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
  • 2,3,4-Trimethoxybenzaldehyde
  • 2,3,4-Trimethoxybenzoic acid

Uniqueness

2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both methoxy groups and a thiadiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for further research and development .

Properties

IUPAC Name

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFHKDXDSCKPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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